Fucosterol exhibits a wide range of biological activities by interacting with specific cellular signaling pathways and molecular targets, as summarized in the table below.
| Therapeutic Area | Key Molecular Targets & Pathways | Observed Effects / Mechanisms |
|---|---|---|
| Skeletal Muscle Atrophy [1] [2] | PI3K/Akt, mTOR, p70S6K, 4E-BP1, FoxO3a | ↑ Protein synthesis (via Akt/mTOR); ↓ Protein degradation (via FoxO3a phosphorylation, reducing Atrogin-1/MuRF1) |
| Neurodegenerative Diseases [3] [4] | BACE1, TrkB, LXR-β, GR, TLR2/4 | Inhibits β-secretase (BACE1); modulates neurotrophin, inflammation, and cholesterol homeostasis pathways |
| Inflammation [5] [6] | NF-κB, MAPK (p38, JNK, ERK), Nrf2/HO-1 | ↓ Pro-inflammatory cytokines (TNF-α, IL-6); ↑ antioxidant defense; inhibits NF-κB nuclear translocation |
| Cancer [7] [8] | PI3K/Akt/mTOR, GRB2/Raf/MEK/ERK, Bax/Bcl-2, Caspase-3 | Induces apoptosis & cell cycle arrest; inhibits key oncogenic signaling pathways |
| Metabolic Disorders [9] [6] | AMPK, ACC, Wnt/β-catenin (GSK3β, DVL2) | Inhibits adipogenesis; activates AMPK and Wnt/β-catenin signaling |
Here are detailed methodologies for core experiments used to elucidate fucosterol's mechanisms of action.
The following diagram synthesizes the experimentally determined mechanism by which fucosterol counteracts muscle atrophy, based on studies in TNF-α-treated C2C12 myotubes and immobilized mice [1] [2]:
This model shows fucosterol's dual action: it promotes muscle protein synthesis via the PI3K/Akt/mTOR axis while simultaneously blocking protein degradation by inhibiting the FoxO3a-mediated upregulation of ubiquitin ligases.
Fucosterol exhibits favorable drug-like properties. ADME/T predictions indicate it is likely orally available and can cross the blood-brain barrier (QPlogBB ≈ -0.3), which is crucial for central nervous system targets [4]. Toxicity studies generally indicate low toxicity in various animal and human cell lines, though clinical-stage safety data is currently lacking [6].
A significant gap in the literature is the elusive biosynthetic pathway of fucosterol in brown algae. While it is a major sterol, the precise enzymatic steps from a universal precursor like squalene remain to be fully characterized.
Future research should prioritize:
The fucosterol content in algae is influenced by species, geographic origin, and extraction methods. The table below summarizes measured fucosterol content from specific studies.
| Algal Species | Fucosterol Content | Notes / Source Location |
|---|---|---|
| Brown Algae (Phaeophyceae) | Primary source, often >80% of total sterols [1] [2] | |
| Desmarestia tabacoides | 81.67 mg/g dry weight | Ulleungdo, Korea [3] |
| Agarum clathratum | 78.70 mg/g dry weight | Ulleungdo, Korea [3] |
| Ecklonia radiata | 312.0 - 378.1 µg/g dry weight | 98.6-98.9% of total sterols [1] [2] |
| Himanthalia elongata, Undaria pinnatifida, Laminaria ochroleuca | 83-97% of total sterol content | [1] [2] |
| Sargassum fusiforme | 67% of total sterol content | [1] [2] |
| Sargassum miyabei | Successfully isolated and identified | Pohang, Korea [3] |
| Other Notable Brown Algae | Stephanocystis hakodatensis, Eisenia bicyclis, Ecklonia stolonifera, Ecklonia cava | Commonly studied sources [1] [2] [3] |
| Green Algae (Chlorophyceae) | Lower fucosterol content vs. brown algae [1] | |
| Red Algae (Rhodophyceae) | Cholesterol is the predominant sterol [4] |
Standardized protocols are essential for the isolation and quantification of fucosterol.
A common protocol for isolating fucosterol from brown algae involves several purification steps [3]:
A validated High-Performance Liquid Chromatography (HPLC) method allows for accurate quantification [3]:
Fucosterol exhibits multiple pharmacological activities by modulating key cellular signaling pathways.
A 2024 study demonstrated that fucosterol ameliorates skeletal muscle atrophy by regulating the PI3K/Akt pathway, which influences both protein synthesis and degradation [6].
Fucosterol also acts on other key pathways to exert its effects [7] [6]:
Fucosterol is a highly promising bioactive compound with a well-documented presence, particularly in brown algae. The quantitative data and validated methodologies provide a solid foundation for further research and development.
For applied research, selecting algal species with high native content like Desmarestia tabacoides or Agarum clathratum is a strategic starting point. Future work should prioritize overcoming challenges associated with bioavailability, large-scale production, and a critical lack of clinical trial data to fully realize its potential in nutraceutical and pharmaceutical applications [8] [1].
| Therapeutic Area / Effect | Key Molecular Targets | Modulated Signaling Pathways | Primary Experimental Models |
|---|---|---|---|
| Neuroprotection & Anti-inflammation [1] | LXR-β, GR, TrkB, TLR2/4, BACE1 [1] | TNF, MAPK, PI3K/Akt, Neurotrophin, TLR [1] | In silico network pharmacology and molecular simulation [1] |
| Cholesterol Homeostasis [2] | LXR-α, LXR-β [2] | LXR-mediated reverse cholesterol transport (ABCA1, ABCG1, ApoE) [2] | Reporter gene assays, THP-1 macrophages, Caco-2, HepG2 cells [2] |
| Anti-adipogenesis [3] | AMPK, ACC, β-catenin, DVL2, GSK3β [3] | AMPK, Wnt/β-catenin [3] | 3T3-L1 preadipocytes [3] |
| Promotion of Adipocyte Browning [4] | AMPK, Nrf2, HO-1 [4] | HO-1/Nrf2, AMPK [4] | Mouse 3T3-L1 adipocytes [4] |
| Anti-atherosclerotic [5] | PCSK9, NF-κB, p38 MAPK [5] | NF-κB, p38/Erk MAPK [5] | ApoE−/− mice, HUVECs [5] |
| Anti-muscle Atrophy [6] | FoxO3α, Akt, mTOR, p70S6K, 4EBP1 [6] | PI3K/Akt/mTOR/FoxO3α [6] | C2C12 myotubes, C57BL/6J mice [6] |
| Anti-depressant [7] | ERK1/2, p38 [7] | MAPK/ERK1/2 [7] | C57BL/6 mice, primary microglia [7] |
| Anti-cancer (NSCLC) [8] | MAPK1, EGFR, GRB2, SRC [8] | Raf/MEK/ERK (initiated by GRB2) [8] | In silico network pharmacology and molecular docking [8] |
The following diagrams and descriptions summarize the experimental workflows and core mechanisms by which fucosterol engages these targets.
A systems biology approach was used to map fucosterol's complex interactions with targets relevant to neurodegenerative diseases (NDDs) [1].
System pharmacology workflow for neuroprotection [1].
Key findings from this study include:
Fucosterol acts as a dual agonist for Liver X Receptors (LXR-α and LXR-β), which are master regulators of cholesterol homeostasis [2].
Fucosterol activates LXR to promote cholesterol transport [2].
The study demonstrated that fucosterol:
Fucosterol inhibits fat cell formation by simultaneously activating two key signaling pathways [3].
Fucosterol inhibits fat cell formation via AMPK and Wnt pathways [3].
Experimental validation showed:
The available preclinical data strongly suggests that fucosterol is a promising multi-target therapeutic candidate. Further research, including more in vivo studies and clinical trials, is necessary to fully translate these mechanistic findings into practical therapies.
| Biological Activity | Experimental Model / Cell Line | Key Findings / Effects | Concentrations / Doses Tested | Relevant Citations |
|---|---|---|---|---|
| Anti-inflammatory & Antioxidant | TNF-α/IFN-γ-stimulated Human Dermal Fibroblasts (HDF) | ↓ Intracellular ROS; ↑ Nrf2/HO-1 pathway; ↓ Phosphorylation of NF-κB and MAPK mediators [1]. | Up to 120 μM (biocompatible) [1]. | [1] |
| Anti-inflammatory | ox-LDL-treated Human Umbilical Vein Endothelial Cells (HUVECs) | ↓ Inflammatory response, oxidative stress, and apoptosis; ↓ Activation of NF-κB and p38/Erk MAPK signaling [2]. | Not specified in abstract [2]. | [2] |
| Anti-atherosclerotic | apoE−/− mice (in vivo) & ox-LDL-treated HUVECs (in vitro) | Reduced atherosclerotic plaques and lipid levels; alleviated macrophage infiltration, inflammation, and oxidative stress [2]. | Not specified in abstract [2]. | [2] |
| Anticancer | Non-Small Cell Lung Cancer (NSCLC) - In silico & in vitro | Suppressed progression by targeting GRB2 and activating the Raf/MEK/ERK signaling pathway [3]. | Not specified in abstract [3]. | [3] |
| Antimicrobial | In vitro antibacterial evaluation | Fucosterol and its derivatives showed antibacterial activity [4]. | Not specified in abstract [4]. | [4] |
| Anti-allergic | IgE/BSA-stimulated mouse bone marrow-derived mast cells (BMCMCs) | Inhibited mast cell degranulation (↓ release of β-hexosaminidase & histamine); ↓ Phosphorylation of Syk-LAT-ERK-Gab2 and NF-κB signaling [5]. | 15.6 - 62.5 μg/mL [5]. | [5] |
| Neuroprotective | In silico system pharmacology analysis | Predicted to interact with key targets (e.g., LXR-β, GR, TrkB) and pathways (TNF, MAPK, PI3K-Akt) associated with neuronal survival and inflammation [6]. | Computational prediction [6]. | [6] |
Here are the methodologies for some of the key experiments cited in the table and search results.
The biological activities of fucosterol, particularly its anti-inflammatory and antioxidant effects, are largely mediated through the modulation of key cellular signaling pathways. The diagram below synthesizes findings from multiple studies to illustrate these interconnected mechanisms [2] [1] [6].
This diagram integrates findings from various studies showing fucosterol's multi-target action:
| Animal Model | Fucosterol Dosage | Administration Method | Key Findings on Safety & Toxicity | Reference |
|---|---|---|---|---|
| C57BL/6J Mice (Immobilization-induced atrophy model) | 10 or 30 mg/kg/day | Oral administration for 1 week | No significant adverse effects on body weight; attenuated muscle atrophy. | [1] |
| ApoE−/− Mice (High-fat diet-induced atherosclerosis model) | Administered with high-fat diet for 12 weeks | Oral administration | Reduced atherosclerotic plaques and lipid levels; no reported adverse effects. | [2] |
| Rats (Ovariectomy-induced osteoporosis model) | Information not specified in provided excerpts | Oral administration | Increased femur bone mineral density; no reported adverse effects. | [3] |
| General Summary (Multiple animal studies) | 20–300 mg/kg/day (range of effective doses from various studies) | Various | Exhibited low toxicity in animal cell lines, human cell lines, and animals. | [4] [1] [5] |
The following methodologies from key studies provide a template for evaluating fucosterol's safety and efficacy.
Fucosterol exerts its biological effects through multiple pathways. The diagram below summarizes the key signaling pathways involved in its anti-muscle atrophy and anti-inflammatory effects, as identified in the studies.
Diagram of Fucosterol's action on key cellular pathways involved in muscle atrophy and inflammation.
While the existing data is promising, several critical gaps must be addressed before clinical development:
Before designing an extraction protocol, understanding the basic properties of fucosterol is crucial for selecting appropriate solvents and methods.
| Property | Specification / Description |
|---|---|
| Systematic Name | (3β,24E)-Sstigmasta-5,24(28)-dien-3-ol [1] |
| Molecular Formula | C₂₉H₄₈O [2] [1] |
| Molecular Weight | 412.7 g/mol [2] [1] |
| Melting Point | 124°C [2] |
| Crystal Form | White needle-like crystals [2] [3] |
| Solubility | Insoluble in water; slightly soluble in ethanol and acetone; soluble in non-polar organic solvents (e.g., n-hexane, chloroform, methanol, ethyl acetate). [4] [2] |
The following table summarizes the core steps for obtaining fucosterol from algal biomass, integrating both traditional and modern approaches.
| Protocol Stage | Key Techniques & Reagents | Purpose & Notes |
|---|---|---|
| 1. Raw Material Preparation | Dried algal powder (Brown algae: Sargassum fusiforme, Ecklonia spp., Fucus vesiculosus). [5] [4] | Increases surface area for solvent contact. Brown algae are the primary source, containing up to 95% of total sterols as fucosterol. [5] |
| 2. Solid-Liquid Extraction | Solvents: Methanol (MeOH), Ethanol (EtOH), n-hexane. [5] [4] | Dissolves and transfers fucosterol from solid algal matrix into liquid solvent. Ethanol is a safer, greener alternative to methanol. |
| Advanced Methods: Ultrasound-assisted, Microwave-assisted, Supercritical Fluid extraction. [6] [7] | Enhances extraction efficiency and yield; reduces processing time and environmental impact. [6] | |
| 3. Extract Concentration | Rotary evaporator under reduced pressure. [4] | Removes bulk solvent to obtain a crude, concentrated extract. |
| 4. Purification & Isolation | Solvent Partitioning: n-hexane, n-butanol, ethyl acetate, deionized water. [4] | Removes water-soluble impurities (e.g., salts, sugars). The organic phase contains the target sterols. |
| Saponification: Ethanolic KOH/Sodium hydroxide solution. [4] | Hydrolyzes and removes glycerides and fatty acids, purifying the sterol fraction. | |
| Column Chromatography (CC): Silica gel (200-300 mesh); elution with gradient solvents (e.g., n-hexane → n-hexane/ethyl acetate). [5] [4] | Core purification step. Separates compounds based on polarity. Fucosterol is typically eluted with medium-polarity solvents. | |
| 5. Crystallization | Crystallization from n-hexane or ethanol at room temperature or 4°C. [4] | Final step to obtain high-purity fucosterol as white needle-like crystals. [2] [3] |
A generalized workflow for the extraction and purification process is as follows:
Figure 1: A generalized workflow for the extraction and purification of fucosterol from algal biomass.
Based on a patented method [4], here is a more detailed procedure:
After purification, confirming the identity and purity of fucosterol is essential. The following techniques are standard.
| Technique | Application & Key Identifiers |
|---|---|
| Thin-Layer Chromatography (TLC) | Rapid monitoring of column fractions. Compare Rf value and staining against a standard. [5] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of fucosterol content and assessment of purity. [7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass fragmentation patterns. [7] |
| Nuclear Magnetic Resonance (NMR) (¹H & ¹³C) | Definitive structural elucidation. Key signals include: a hydroxyl proton signal, olefinic protons indicative of double bonds in the nucleus and side chain (C-5, C-24(28)). [5] [3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. Characteristic absorption peaks: ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=C stretch). [5] |
| X-ray Diffraction (XRD) | Determines crystal structure and stereochemical configuration. Confirms fucosterol crystallizes in the monoclinic system. [3] |
Fucosterol is a unique phytosterol predominantly isolated from various species of marine brown algae, including Ascophyllum nodosum and Fucus vesiculosus. This natural compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. The multifaceted therapeutic potential of fucosterol positions it as a promising candidate for drug development against complex diseases such as cancer, neurodegenerative disorders, and metabolic conditions. However, the precise molecular mechanisms underlying its pharmacological effects remain incompletely characterized, necessitating sophisticated analytical approaches to elucidate its polypharmacological nature.
Network pharmacology has emerged as a powerful paradigm that shifts from the conventional "one drug, one target" model to a more comprehensive "multi-component, multi-target" approach. This methodology aligns particularly well with natural product research as it systematically investigates the complex relationships between bioactive compounds, their protein targets, and associated disease pathways. By integrating computational predictions with experimental validation, network pharmacology enables researchers to map the intricate therapeutic networks through which natural compounds like fucosterol exert their effects, thereby accelerating the identification of novel therapeutic applications and mechanisms of action.
The following diagram illustrates the comprehensive workflow for conducting network pharmacology analysis of fucosterol, integrating both computational predictions and experimental validation:
The network pharmacology analysis follows a sequential methodology comprising several interconnected stages. The process begins with comprehensive compound and target identification, followed by systematic network construction and analysis. The workflow culminates in experimental validation phases to confirm computational predictions. This integrated approach ensures a thorough investigation of fucosterol's multifaceted mechanisms of action, providing researchers with a robust framework for elucidating complex compound-target-disease relationships.
The initial phase of network pharmacology analysis requires comprehensive structural characterization of fucosterol. Researchers should obtain the complete three-dimensional structure and canonical molecular descriptors through the following protocol:
Comprehensive pharmacokinetic profiling is essential for evaluating the drug-likeness of fucosterol. Implement the following screening protocol:
Table 1: ADME/T Properties of Fucosterol
| Parameter | Value | Recommended Range | Assessment |
|---|---|---|---|
| Molecular Weight | 412.7 g/mol | <500 g/mol | Favorable |
| Hydrogen Bond Donors | 1 | ≤5 | Favorable |
| Hydrogen Bond Acceptors | 1 | ≤10 | Favorable |
| QPlogBB | -0.3 | -3.0 to 1.2 | Favorable |
| Oral Bioavailability | 43.3% | ≥30% | Favorable |
Target fishing employs complementary computational approaches to identify potential protein targets for fucosterol:
PharmMapper Server (http://www.lilab-ecust.cn/pharmmapper/)
SwissTargetPrediction (http://www.swisstargetprediction.ch/)
TargetNet (http://targetnet.scbdd.com/)
Literature Mining: Complement computational predictions with manually curated targets from PubMed and PALM-IST databases
Comprehensive disease target identification forms the foundation for establishing compound-disease relationships:
GeneCards Database (https://www.genecards.org/)
OMIM Database (https://www.omim.org/)
DisGeNET Database (https://www.disgenet.org/)
Common target identification links fucosterol's protein targets with specific disease pathologies:
Table 2: Disease-Specific Target Identification for Fucosterol
| Disease Application | Total Disease Targets | Common Targets with Fucosterol | Key Hub Genes Identified |
|---|---|---|---|
| Hepatocellular Carcinoma | ~1,400 | 18 (1.3%) | AR, CYP19A1, ESR1, TNF, PPARG, SRC |
| Non-Small Cell Lung Cancer | ~500 | 16 (3.2%) | MAPK1, EGFR, GRB2, IGF2, SRC |
| Neurodegenerative Disorders | ~200 | 56 (28%) | BDNF, APP, APOE, AKT1, PPARG, TNF |
| Gastrointestinal Disorders | ~350 | 44 (12.6%) | BCL2, ESR1, STAT3, ALB, CASP3 |
PPI network construction elucidates the complex relationships between fucosterol's potential targets:
Network topology analysis identifies the most influential nodes within the PPI network:
Integrated network visualization provides a comprehensive view of fucosterol's therapeutic mechanism:
Functional annotation categorizes targets based on biological context:
Pathway mapping identifies biological pathways significantly enriched with fucosterol targets:
Table 3: Significantly Enriched Pathways for Fucosterol Across Different Diseases
| Pathway Category | Specific Pathway | Enrichment p-value | Key Targets in Pathway |
|---|---|---|---|
| Signal Transduction | TNF signaling | 1.45E-08 | TNF, MAPK1, MAPK8, CASP3 |
| Signal Transduction | MAPK signaling | 3.22E-07 | MAPK1, MAPK8, EGFR, TNF |
| Signal Transduction | PI3K-Akt signaling | 6.18E-06 | AKT1, EGFR, IGF2, BCL2 |
| Cancer | Hepatocellular carcinoma | 4.39E-05 | EGFR, TNF, BCL2, CASP3 |
| Neurodegeneration | Neurotrophin signaling | 7.25E-05 | AKT1, MAPK1, BCL2, CASP3 |
| Immune System | Toll-like receptor signaling | 9.14E-05 | TNF, MAPK1, MAPK8, CASP3 |
Structural preparation ensures proper formatting of both ligand and receptor molecules:
Molecular docking validates predicted interactions through binding pose assessment:
Interaction characterization provides detailed understanding of binding mechanisms:
A 2024 network pharmacology study investigated fucosterol's anti-HCC mechanisms through integrated analysis:
A 2021 investigation employed network pharmacology to elucidate fucosterol's anti-NSCLC activity:
A 2019 comprehensive analysis explored fucosterol's neuropharmacological potential:
The following diagram illustrates the key signaling pathways modulated by fucosterol across multiple disease contexts, highlighting its multi-target mechanism of action:
Several technical considerations may impact the quality and interpretation of network pharmacology results:
Inherent constraints of network pharmacology approaches should be acknowledged:
This application note provides a comprehensive protocol for conducting network pharmacology analysis of fucosterol, from initial target identification through experimental validation. The integrated methodology enables researchers to systematically investigate the multi-target mechanisms underlying fucosterol's diverse pharmacological activities, accelerating its development as a therapeutic agent for complex diseases. The workflow emphasizes the importance of computational-experimental integration, with each bioinformatics prediction requiring validation through rigorous experimental approaches. As network pharmacology methodologies continue to evolve, they will undoubtedly uncover additional therapeutic applications for this promising marine-derived compound.
Molecular docking has become an indispensable tool in modern structure-based drug discovery, enabling researchers to predict how small molecules interact with biological targets at the atomic level. These computational approaches are particularly valuable for studying marine-derived nutraceuticals like fucosterol, a sterol isolated from brown algae that has demonstrated significant anti-cancer properties in recent studies. The application of docking protocols to investigate fucosterol's interaction with key cellular proteins provides critical insights for developing novel therapeutic agents, particularly for challenging diseases such as non-small cell lung cancer (NSCLC).
The GRB2 (Growth Factor Receptor-Bound Protein 2) protein serves as a crucial adaptor protein in intracellular signal transduction pathways, particularly within receptor tyrosine kinase (RTK) signaling cascades. GRB2 features a modular architecture comprising a single Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, which enables it to facilitate dynamic interactions critical for cellular signaling. The SH2 domain recognizes phosphorylated tyrosines on activated receptors, while the SH3 domains bind proline-rich sequences on downstream effectors, positioning GRB2 as a key mediator of the Ras–MAPK pathway, which is frequently dysregulated in cancer pathogenesis [1]. GRB2-mediated signaling is therefore a promising therapeutic target, as its overexpression has been correlated with disease progression in various cancers, including breast, lung, and hepatocellular carcinoma [2] [1].
Recent research has revealed that fucosterol exhibits multi-targeting potential against NSCLC, with network pharmacology studies identifying GRB2 as one of its key molecular targets. The compound has been shown to suppress NSCLC progression potentially by targeting GRB2 and modulating the Raf/MEK/ERK signaling pathway [2]. This application note provides detailed protocols for molecular docking studies investigating the interaction between fucosterol and GRB2, offering researchers a comprehensive framework for conducting and interpreting these computational experiments to advance the development of marine-derived anti-cancer therapeutics.
GRB2 Structure Preparation: The initial step involves obtaining the three-dimensional structure of the GRB2 protein. Researchers can acquire the ligand-free crystal structure of GRB2 from the Protein Data Bank (PDB code: 6SDF), which was determined through X-ray diffraction methods [3] [2]. The preparation protocol requires specific steps to ensure the protein structure is ready for docking simulations:
Fucosterol Preparation: The three-dimensional chemical structure of fucosterol (Compound CID: 5281328) should be obtained from the PubChem database in SDF format [2]. The preparation workflow involves:
Software Selection: Multiple docking programs are available, each with different algorithms and scoring functions. The selection should be based on the specific research objectives and available computational resources. For flexible ligand docking with a rigid receptor, AutoDock Vina or AutoDock 4 are widely used and validated options [3] [5]. The following table compares commonly used molecular docking software:
Table 1: Comparison of Molecular Docking Software Tools
| Software | Algorithm Type | Flexibility Handling | Scoring Function | Best Use Case |
|---|---|---|---|---|
| AutoDock Vina | Iterated local search global optimizer | Semi-flexible | Knowledge-based & empirical | General protein-ligand docking |
| AutoDock 4 | Lamarckian Genetic Algorithm | Semi-flexible | Empirical free energy | Flexible ligand docking |
| DOCK 3.5.x | Anchor-and-grow | Semi-flexible | Footprint similarity | Large-scale virtual screening |
| GOLD | Genetic Algorithm | Ligand flexibility | Empirical (GoldScore) | Pose prediction accuracy |
| Glide | Systematic search | Semi-flexible | Emodel (Empirical & force-field) | High-throughput screening |
Docking Parameters: To ensure reproducible results, specific docking parameters must be carefully defined. The following protocol is recommended based on published studies of fucosterol-GRB2 docking:
Binding Validation: To ensure the reliability of docking results, implement appropriate validation strategies:
Interaction Analysis: After docking, analyze the specific interactions between fucosterol and GRB2:
Fucosterol-GRB2 Binding Mode: Studies indicate that fucosterol exhibits a favorable binding affinity for GRB2, potentially interacting with key residues in the SH2 domain or the interface between SH3 and SH2 domains. Analysis of the docked complexes typically reveals that fucosterol forms specific interactions with GRB2, including hydrogen bonds with critical residues and hydrophobic contacts that stabilize the binding. These interactions may interfere with GRB2's ability to form functional complexes with its natural binding partners, such as SOS (Son of Sevenless), thereby disrupting downstream signaling cascades [2] [1].
Molecular Dynamics Validation: To complement static docking results, molecular dynamics (MD) simulations provide insights into the stability and dynamics of the fucosterol-GRB2 complex. A recommended protocol includes:
Table 2: Key Analysis Metrics for Molecular Docking and Dynamics
| Analysis Type | Key Parameters | Acceptable Range | Interpretation |
|---|---|---|---|
| Docking Accuracy | RMSD from crystallographic pose | <2.0 Å | High prediction accuracy |
| Binding Affinity | Docking Score (kcal/mol) | Lower values indicate stronger binding | Estimated binding strength |
| Complex Stability | RMSD from initial structure | <3.0 Å over production run | Stable complex formation |
| Residual Flexibility | RMSF values | <2.0 Å for binding site residues | Minimal perturbation of binding site |
| Interaction Persistence | Hydrogen bond occupancy | >70% during simulation | Critical interactions for binding |
Network Pharmacology Insights: Beyond the specific GRB2 interaction, fucosterol demonstrates multi-target activity against NSCLC. Network pharmacology approaches have identified several potential targets of fucosterol in the context of NSCLC, including MAPK1, EGFR, IGF2, MAPK8, and SRC, in addition to GRB2. These targets collectively regulate crucial biological processes such as apoptosis, peptidyl-tyrosine phosphorylation, and cell proliferation, suggesting that fucosterol may exert its anti-cancer effects through synergistic mechanisms rather than single-target inhibition [2].
Pathway Disruption: The interaction between fucosterol and GRB2 has particular significance for the Raf/MEK/ERK signaling pathway, which is initiated by GRB2-mediated recruitment of SOS to activated receptor tyrosine kinases. This pathway plays a central role in promoting cell proliferation and survival in NSCLC, and its inhibition represents a promising therapeutic strategy. The binding of fucosterol to GRB2 may disrupt the formation of the GRB2-SOS complex, thereby interfering with Ras activation and downstream MAPK signaling, ultimately leading to suppressed cancer progression [2] [1].
The following diagram illustrates the signaling pathway affected by fucosterol binding to GRB2:
Figure 1: GRB2-Mediated Signaling Pathway and Fucosterol Intervention Point. This diagram illustrates the key signal transduction pathway initiated by receptor tyrosine kinases (RTKs) and mediated by GRB2, showing the potential intervention point where fucosterol binding may disrupt the signaling cascade.
Computational Resource Requirements: The successful implementation of molecular docking protocols requires appropriate computational infrastructure. For standard docking of small compound libraries (containing 1,000-10,000 compounds), a multi-core workstation with sufficient RAM (16-64 GB) is typically adequate. However, for large-scale virtual screening projects involving millions of compounds, high-performance computing clusters with parallel processing capabilities are recommended to reduce computation time from weeks to days [7] [8].
Validation Strategies: To ensure the biological relevance of docking results, implement a comprehensive validation framework:
Troubleshooting Common Issues: Several challenges commonly arise in molecular docking studies:
Integrated Drug Discovery Pipeline: Molecular docking of fucosterol with GRB2 should not be performed in isolation but rather as part of a comprehensive drug discovery pipeline. A typical workflow integrates multiple computational approaches:
This integrated approach increases the likelihood of identifying biologically active compounds with favorable development properties [2] [8].
The following workflow diagram outlines the key steps in the molecular docking protocol:
Figure 2: Molecular Docking Workflow for Fucosterol-GRB2 Interaction Study. This diagram outlines the key steps in the molecular docking protocol, from initial structure preparation through validation stages.
Emerging Methodologies: The field of molecular docking continues to evolve with several advanced techniques that could enhance fucosterol-GRB2 studies:
The molecular docking protocols outlined in this application note provide researchers with a comprehensive framework for investigating the interaction between fucosterol and GRB2 protein. These computational approaches have demonstrated that fucosterol binds to GRB2 with favorable affinity and potentially disrupts its role in key signaling pathways, particularly the Raf/MEK/ERK cascade, which is frequently dysregulated in NSCLC. The multi-target nature of fucosterol, combined with its favorable safety profile as a natural product, positions it as a promising lead compound for further anti-cancer drug development.
Future research directions should focus on experimental validation of the computational predictions through biochemical and cellular assays, including surface plasmon resonance (SPR) to measure binding affinity and cell-based assays to evaluate functional effects on downstream signaling. Additionally, structural optimization of fucosterol through medicinal chemistry approaches may yield derivatives with enhanced potency and selectivity for GRB2. The integration of these computational protocols with experimental verification creates a powerful framework for advancing marine-derived compounds like fucosterol as potential therapeutic agents for cancer and other diseases involving GRB2-mediated signaling pathways.
Fucosterol (24-ethylidene cholesterol) is a phytosterol predominantly isolated from brown marine algae that has demonstrated significant anti-cancer potential across various cancer types. Its broad-spectrum activity against ovarian, cervical, breast, and non-small cell lung cancer models, combined with its potential to synergize with conventional chemotherapeutic agents, makes it a promising candidate for oncology drug development. These application notes provide standardized protocols for evaluating the anti-cancer efficacy of fucosterol in vitro, enabling researchers to generate reproducible, mechanistically insightful data on its therapeutic potential. The experimental approach outlined herein employs validated cytotoxicity assays, mechanistic investigations of apoptosis and cell cycle modulation, and analysis of effects on key cancer-related signaling pathways.
Table 1: Documented Anti-Cancer Effects of Fucosterol Across Various Cancer Types
| Cancer Type | Cell Lines Tested | Reported IC₅₀ Values | Key Mechanisms | Citations |
|---|---|---|---|---|
| Ovarian Cancer | ES2, OV90 | 51.4-62.4 μM | Cell cycle arrest, ROS generation, mitochondrial dysfunction, apoptosis induction | [1] |
| Cervical Cancer | HeLa | 40 μM | ROS-mediated apoptosis, G2/M arrest, PI3K/AKT/mTOR inhibition | [2] |
| Breast Cancer | MDA-MB-231 | Varies with assay | Enhanced doxorubicin efficacy in 2D models | [3] |
| Non-Small Cell Lung Cancer | A-549 | 125 μM | Potential GRB2 targeting, Raf/MEK/ERK pathway modulation | [2] [4] |
The following experimental design flowchart provides a comprehensive overview of the recommended testing strategy:
Table 2: Viability and Proliferation Assay Protocols for Fucosterol Testing
| Assay Type | Principle | Procedure | Incubation Time | Key Findings with Fucosterol |
|---|---|---|---|---|
| MTT Assay | Mitochondrial reduction of MTT to formazan | Add MTT (1:10 dilution), incubate 2-4h, dissolve in DMSO, measure 570 nm | 2h (2D), 4h (3D) | Doxorubicin (≥1μM) decreased viability; fucosterol enhanced doxorubicin effect at 5μM |
| Resazurin Assay | Cellular reduction of resazurin to resorufin | Add resazurin (1:100 dilution), incubate 2-4h, measure fluorescence/absorbance | 2h (2D), 4h (3D) | Results correlated with MTT; combination therapy showed significant effects |
| BrdU Assay | Incorporation of thymidine analog during DNA synthesis | Add BrdU labeling solution, detect with anti-BrdU antibody, measure absorbance | Manufacturer's protocol | Fucosterol (5μM) with doxorubicin (0.1μM) reduced proliferation in monolayers |
The following diagram illustrates the key molecular mechanisms affected by fucosterol treatment:
Table 3: Documented Effects of Fucosterol on Molecular Targets and Mechanisms
| Target/Pathway | Effect of Fucosterol | Experimental Evidence | Technical Approach |
|---|---|---|---|
| PI3K/AKT/mTOR | Significant inhibition | Reduced p-AKT in ovarian and cervical cancer | Western blot, Pathway analysis |
| MAPK/ERK | Inactivation | Decreased phosphorylation in ovarian cancer | Western blot, Network pharmacology |
| GRB2 | Potential targeting | Molecular docking scores, Raf/MEK/ERK pathway | Network pharmacology, Molecular dynamics |
| Caspase-3/9 | Activation and cleavage | 2.7-3.1-fold increase in ovarian cancer | Western blot, Flow cytometry |
| Cell Cycle | G2/M and sub-G1 arrest | Dose-dependent accumulation | PI staining, Flow cytometry |
| Migration | Inhibition | Reduced HeLa cell migration | Boyden chamber assay |
The protocols described enable comprehensive preclinical evaluation of fucosterol's anti-cancer potential. Key applications include:
These application notes provide comprehensive protocols for evaluating the anti-cancer potential of fucosterol using established in vitro models. The multifaceted approach encompassing viability assessment, apoptosis detection, cell cycle analysis, and signaling pathway investigation enables researchers to generate robust, mechanistically insightful data on this promising marine-derived compound. The documented selective cytotoxicity against cancer cells, synergistic potential with conventional chemotherapeutics, and multi-target mechanisms of action position fucosterol as a compelling candidate for further development. Researchers should consider incorporating both 2D and 3D culture models to better recapitulate the tumor microenvironment, while recognizing the typically reduced sensitivity observed in more complex model systems. As research progresses, these protocols will facilitate standardized assessment across laboratories and contribute to the growing understanding of marine-derived compounds in oncology drug discovery.
Fucosterol (C₂₉H₄₈O, molecular weight 412.69) is a prominent phytosterol primarily isolated from various species of brown algae, though it is also found in some diatoms and seaweeds. This unique algal sterol has garnered significant research interest due to its diverse biological activities, which include cholesterol-lowering, anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties [1]. The growing interest in fucosterol as a therapeutic agent and nutraceutical has necessitated the development of robust, reliable, and sensitive analytical methods for its separation, identification, and quantification from complex biological matrices. The structural similarity of fucosterol to other phytosterols presents particular challenges for its analysis, requiring careful selection of extraction techniques, chromatographic conditions, and detection systems to achieve accurate resolution and quantification.
Analytical method development for fucosterol must address several challenges inherent to phytosterol analysis. These compounds are typically present in complex plant or algal matrices along with numerous interfering compounds such as pigments, lipids, and other secondary metabolites. Additionally, phytosterols can exist in multiple forms – free sterols, steryl esters, steryl glycosides, and acylated steryl glycosides – which may require interconversion to free sterols for accurate quantification [2]. The lipophilic nature of fucosterol further complicates its extraction and analysis, necessitating optimization of solvent systems and chromatographic conditions. This comprehensive guide addresses these challenges by providing detailed protocols for the extraction, separation, and quantification of fucosterol, supported by experimental data and validation parameters to ensure reproducible and accurate results.
The initial extraction of fucosterol from algal biomass is a critical step that significantly impacts the efficiency of subsequent analytical procedures. Several extraction methods have been employed for fucosterol isolation, each with distinct advantages and limitations:
Solid-Liquid Extraction (SLE): Conventional SLE using organic solvents remains widely employed for fucosterol extraction. A common approach involves powdered algal material (e.g., Sargassum horneri or S. miyabei) extracted with 70% ethanol using sonication for 1 hour, repeated three times [3]. The combined extracts are then evaporated under vacuum to obtain a crude extract. This method is simple and cost-effective but may require large solvent volumes and prolonged extraction times.
Saponification-Assisted Extraction: For samples where fucosterol exists in esterified forms, saponification is essential to hydrolyze steryl esters and release free sterols. A typical protocol involves treating the crude extract with 2.5 N methanolic KOH at 60°C for 1-2 hours, followed by extraction of unsaponifiable matter with non-polar solvents like n-hexane [2]. Saponification efficiently removes chlorophylls and lipids that might interfere with subsequent spectrophotometric or chromatographic analysis [4].
Counter-Current Chromatography (CCC): For preparative-scale isolation, high-speed counter-current chromatography (HSCCC) has been successfully employed. This liquid-liquid partition chromatographic technique eliminates complications derived from solid support matrices, such as irreversible adsorptive sample loss and tailing of solute peaks [4]. An optimized HSCCC method for Sargassum horneri utilized a two-phase solvent system composed of n-hexane-acetonitrile-methanol (5:5:6, v/v), producing 23.7 mg fucosterol from 300 mg of crude extract with purity above 85% [4].
Following initial extraction, additional cleanup steps are often necessary to remove interfering compounds and concentrate the target analyte:
Liquid-Liquid Partitioning: Sequential partitioning of crude extracts between solvents of varying polarity can effectively separate fucosterol from polar impurities. For example, a 70% ethanol extract of S. miyabei was sequentially partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol, with fucosterol primarily concentrating in the n-hexane fraction [3].
Medium-Pressure Liquid Chromatography (MPLC): For further purification, MPLC systems such as the Buchi Sepacore Flash system can be employed with gradient solvent systems (e.g., 100% n-hexane to 100% ethyl acetate) to fractionate extracts based on polarity [3].
Crystallization: Final purification can be achieved through recrystallization using appropriate solvent systems. For instance, fucosterol has been successfully recrystallized from methanol to obtain high-purity material for use as an analytical standard [3].
Table 1: Comparison of Extraction Methods for Fucosterol
| Extraction Method | Solvent System | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Solid-Liquid Extraction | 70% ethanol | Sonication, 1 h, 3 repeats | Varies by species | Crude extract | [3] |
| Saponification + SLE | 2.5 N KOH in methanol, n-hexane | 60°C, 1-2 hours | Improved recovery | High for free sterols | [2] |
| HSCCC | n-hexane-acetonitrile-methanol (5:5:6) | Optimized flow and rotation | 23.7 mg from 300 mg crude | >85% | [4] |
| Multi-step partition | n-hexane, chloroform, ethyl acetate | Sequential partitioning | Enriched in n-hexane fraction | Varies | [3] |
The following workflow diagram illustrates a comprehensive sample preparation process for fucosterol analysis:
Figure 1: Comprehensive Sample Preparation Workflow for Fucosterol Analysis
HPLC represents one of the most versatile and widely used techniques for fucosterol separation and quantification. The following conditions have been validated for fucosterol analysis:
Column: Reverse-phase C18 columns are typically employed, with the Kinetex C18 (4.6 mm × 100 mm, 2.6 μm) demonstrating excellent separation efficiency [3]. Other C18 columns with similar dimensions (e.g., 4.6 mm × 250 mm, 5 μm) can also be used with appropriate method optimization.
Mobile Phase: A binary gradient system consisting of methanol (solvent A) and 0.1% acetic acid in water (solvent B) has been successfully implemented. The gradient program typically runs from 50% B to 0% B over 5 minutes, maintained at 0% B for 10 minutes [3]. Isocratic elution with methanol-acetonitrile (3:7, v/v) has also been used for fucosterol analysis at a flow rate of 0.8 mL/min [4].
Detection: Ultraviolet detection at 210 nm is commonly employed for fucosterol quantification [3]. This wavelength provides adequate sensitivity while minimizing interference from solvent absorption.
Temperature: Column temperature is typically maintained at 25°C to ensure retention time reproducibility [3].
Under these conditions, fucosterol typically elutes at approximately 8.5 minutes, well-separated from other phytosterol analogs such as phytol and saringosterol [3]. The specificity of the method has been confirmed through peak purity assessments and comparison with authentic standards.
GC offers superior separation efficiency for phytosterols and is particularly valuable for analyzing complex mixtures of sterol analogs:
Column: Non-polar or weakly polar stationary phases are preferred for sterol separation. A HP-1 column (100% dimethylpolysiloxane) has been successfully used for fucosterol analysis [5]. Other common choices include DB-5, HP-5, or similar (5% phenyl)-methylpolysiloxane columns.
Temperature Program: A typical temperature program for fucosterol analysis begins at 200°C, ramping to 300°C at 10°C/min, with a final hold time of 10-15 minutes to ensure elution of all sterol compounds [5].
Derivatization: Prior to GC analysis, free sterols must be derivatized to reduce polarity and improve volatility. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly performed [2]. Derivatization is typically carried out at 60-70°C for 20-30 minutes.
Detection: Flame ionization detection (FID) is standard for quantification, while mass spectrometric detection (GC-MS) provides structural confirmation. Electron impact ionization at 70 eV with mass detection in the range m/z 50-600 is suitable for fucosterol identification [3].
For preparative-scale separation, HSCCC offers unique advantages by eliminating solid stationary phases, thereby avoiding irreversible adsorption and sample loss:
Solvent System Selection: The partition coefficient (K) is the most critical parameter for successful CCC separation, with optimal values ranging from 0.5 to 2.0. For fucosterol, the biphasic solvent system n-hexane-acetonitrile-methanol (5:5:6, v/v) provides K values of 1.40 for phytol and 2.02 for fucosterol, with a separation factor (α) of 1.44 [4].
Operational Parameters: Retention of the stationary phase (Sf) is influenced by rotational speed and mobile phase flow rate. Higher rotational speeds (e.g., 800-1000 rpm) generally improve stationary phase retention and peak resolution. Flow rates of 1.0-2.0 mL/min typically provide optimal balance between resolution and separation time [4].
Table 2: Chromatographic Conditions for Fucosterol Separation
| Chromatographic Technique | Key Parameters | Separation Conditions | Retention/Elution | Reference |
|---|
| HPLC-UV | Column: Kinetex C18 (4.6×100 mm, 2.6 μm) Mobile phase: MeOH/0.1% acetic acid (gradient) Detection: 210 nm | Flow rate: 1.0 mL/min Temperature: 25°C Injection: 10 μL | ~8.5 min | [3] | | GC-FID/MS | Column: HP-1 (100% dimethylpolysiloxane) Derivatization: BSTFA+1% TMCS | Temp program: 200°C to 300°C at 10°C/min Carrier gas: He at 1 mL/min | Varies by system | [5] | | HSCCC | Solvent: n-hexane-acetonitrile-methanol (5:5:6) Column volume: ~240 mL | Flow rate: 1.5-2.0 mL/min Speed: 800 rpm Stationary phase retention: ~65% | Baseline separation from analogs | [4] |
Rigorous method validation is essential to ensure the reliability, accuracy, and reproducibility of fucosterol quantification. The following validation parameters have been established for HPLC analysis of fucosterol:
Linearity and Range: The method demonstrates excellent linearity (R² = 0.9998) over a concentration range of 3.91-125.00 μg/mL [3]. This wide dynamic range accommodates both low-concentration samples and highly enriched extracts.
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) have been determined as 3.20 μg/mL and 9.77 μg/mL, respectively [3]. These values indicate adequate sensitivity for most natural product applications.
Accuracy: Recovery studies demonstrate high accuracy, with intra-day and inter-day variations within 90-110% of the theoretical values [3]. Such recovery rates confirm minimal loss during sample preparation and analysis.
Precision: The method exhibits excellent precision with a relative standard deviation (RSD) of 1.07% for retention times and peak areas [3]. This low variability ensures reproducible quantification across multiple analyses.
The validated HPLC method has been applied to quantify fucosterol in various algal species, revealing significant interspecies variability:
Species Comparison: Analysis of 11 algal species from Ulleungdo, Korea, demonstrated fucosterol content ranging from 0.22 to 81.67 mg/g of dry extract [3]. The highest content was observed in Desmarestia tabacoides (81.67 mg/g), followed by Agarum clathratum (78.70 mg/g).
Sargassum Species: Among *Sargassum species, S. miyabei contained substantial fucosterol, while S. horneri and S. serratifolium showed varying levels [3]. These findings highlight the importance of species selection for fucosterol sourcing.
For accurate quantification, particularly in GC analysis, appropriate internal standards are essential:
Common Standards: 5α-cholestane, dihydrocholesterol (5α-cholestan-3β-ol), epicoprostanol (5β-cholestan-3α-ol), and betulin (Lup-20(29)-ene-3β,28-diol) are frequently used as internal standards for phytosterol analysis [2].
Selection Criteria: The ideal internal standard should be structurally similar to phytosterols, commercially available in pure form, elute within the analytical timeframe without peak interference, and exhibit similar extraction and derivatization behavior as the target analytes [2]. Epicoprostanol is particularly suitable as it does not occur naturally in plants and elutes early in the chromatogram.
Table 3: Method Validation Parameters for Fucosterol Quantification
| Validation Parameter | Experimental Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | R² = 0.9998 (3.91-125.00 μg/mL) | R² ≥ 0.998 | [3] |
| LOD | 3.20 μg/mL | - | [3] |
| LOQ | 9.77 μg/mL | - | [3] |
| Accuracy | 90-110% recovery | Typically 80-120% | [3] |
| Precision | RSD 1.07% | RSD ≤ 2% | [3] |
| Specificity | Well-resolved peak at 8.5 min | No interference | [3] |
Understanding the biological significance of fucosterol provides context for its analysis and quantification. Recent studies have revealed multiple mechanisms through which fucosterol exerts its pharmacological effects:
Neuroprotective Activity: System pharmacology and in silico analyses indicate that fucosterol targets signaling molecules intimately associated with neuronal survival, immune response, and inflammation [1]. Specifically, fucosterol demonstrates significant binding affinity to crucial targets including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1) [1].
Anti-Atherosclerotic Effects: Fucosterol attenuates atherosclerotic pathology through multiple mechanisms, including reduction of lipid levels, inhibition of inflammatory responses, and decrease of oxidative stress [6]. In vitro studies demonstrate that fucosterol inactivates the NF-κB and p38 MAPK signaling pathways in ox-LDL-treated human umbilical vein endothelial cells (HUVECs) [6].
Cholesterol-Lowering Properties: Fucosterol competitively inhibits cholesterol absorption in the intestine and reduces proprotein convertase subtilisin/kexin type 9 (PCSK9) expression both in vivo and in vitro [6]. This dual mechanism contributes to its hypocholesterolemic effects.
The following diagram illustrates the key signaling pathways modulated by fucosterol:
Figure 2: Key Signaling Pathways and Biological Effects of Fucosterol
Choosing the appropriate analytical method depends on several factors, including the research objectives, available equipment, and required sensitivity:
Routine Quantification: For quality control or screening multiple samples, HPLC-UV with the validated conditions provides a robust, cost-effective solution with adequate sensitivity and precision [3].
Structural Confirmation: When analyzing unknown samples or requiring structural verification, GC-MS offers superior identification capabilities through mass spectral libraries and fragmentation patterns [2].
Preparative Isolation: For obtaining high-purity fucosterol for biological testing or standard preparation, HSCCC provides excellent recovery and scalability without the irreversible adsorption issues associated with solid-phase chromatography [4].
Complex Matrices: For samples with intricate matrices or low fucosterol concentrations, additional sample cleanup steps such as saponification, liquid-liquid partitioning, or solid-phase extraction may be necessary before chromatographic analysis [2].
Peak Tailing in HPLC: If fucosterol peaks exhibit tailing, consider adding a small amount of acetic acid to the mobile phase, increasing column temperature, or using a stationary phase with higher endcapping [3].
Incomplete Derivatization in GC: Ensure complete dryness of samples before silylation, use fresh derivatization reagents, and verify reaction temperature and duration. Incomplete silylation results in broad peaks and reduced sensitivity [2].
Low Stationary Phase Retention in CCC: Optimize rotational speed and mobile phase flow rate. Higher speeds generally improve stationary phase retention. Also ensure the solvent system is thoroughly equilibrated before use [4].
Sample Degradation: Protect fucosterol samples from light and oxygen by storing in amber vials under inert atmosphere and adding antioxidants such as BHT to extraction solvents when necessary.
The analytical methods presented in this guide provide comprehensive tools for the separation, identification, and quantification of fucosterol from various biological sources. The validated HPLC method offers a robust approach for routine analysis, while GC-MS provides superior sensitivity and structural confirmation for research applications. For preparative-scale isolation, HSCCC emerges as a powerful technique with high recovery and purity. The integration of these analytical methods with emerging insights into fucosterol's biological activities and mechanisms of action will facilitate further research into its therapeutic potential and applications in functional foods and nutraceuticals.
Fucosterol is a phytosterol predominantly found in brown algae and marine plants, which has garnered significant scientific interest for its diverse bioactivities, including potent antioxidant, anti-inflammatory, and anticancer properties. Recent studies have demonstrated its efficacy in suppressing cancer progression across various cell lines, such as ovarian, cervical, and lung cancers, by inducing programmed cell death (apoptosis). The compound exerts its anticancer effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, endoplasmic reticulum stress, and modulation of key cell proliferation and survival signaling pathways like PI3K/AKT and MAPK [1] [2] [3]. This document provides detailed, standardized protocols for treating cell cultures with fucosterol to study apoptosis, tailored for researchers and drug development professionals.
The effective concentration of fucosterol varies depending on the cell type and the specific assay. The table below summarizes the half-maximal inhibitory concentration (IC50) and effective treatment doses identified in recent studies.
Table 1: Summary of Fucosterol Treatment Conditions for Apoptosis Studies in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 / Effective Dose | Key Apoptotic Markers Analyzed |
|---|---|---|---|
| ES2 & OV90 | Ovarian Cancer | IC50: 51.4 - 62.4 μM [1] | ↑ Cleaved Caspase-3/9, ↑ Cytochrome c, ↑ ROS, ↓ p-AKT [1] |
| HeLa | Cervical Cancer | IC50: 40 μM [2] | ROS-mediated ΔΨm loss, G2/M cell cycle arrest, ↓ PI3K/Akt/mTOR [2] |
| A549 & SK-LU-1 | Lung Cancer | IC50: 15 μM [3] | ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3, G2/M arrest [3] |
| HUVECs (ox-LDL model) | Atherosclerosis (Non-Cancer) | 100 μg/mL ox-LDL + Fucosterol [4] | Attenuated ox-LDL-induced apoptosis [4] |
Materials:
Fucosterol Stock Solution Preparation:
The Annexin V/PI assay is a standard method for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells [5].
Table 2: Protocol for Apoptosis Detection using Alexa Fluor 488 Annexin V/Dead Cell Kit
| Step | Procedure | Notes |
|---|---|---|
| 1. Treatment & Harvest | Treat cells with fucosterol for the desired duration (e.g., 24-48 hours). Harvest cells (including culture supernatant) by gentle trypsinization and collect by centrifugation at 500 x g for 5 minutes. | Use both adherent and floating cells for a complete analysis [5]. |
| 2. Washing | Wash cell pellet with cold Phosphate-Buffered Saline (PBS). Centrifuge and discard supernatant. | |
| 3. Buffer Preparation | Prepare 1X Annexin-Binding Buffer by diluting the provided 5X buffer with deionized water. | For ~10 assays, add 1 mL of 5X buffer to 4 mL water [5]. |
| 4. Staining Solution | Resuspend cell pellet in 1X Annexin-Binding Buffer at a density of ~1 x 10⁶ cells/mL. To 100 µL of cell suspension, add 5 µL of Alexa Fluor 488 annexin V and 1 µL of 100 µg/mL PI working solution. | PI working solution is prepared by diluting the 1 mg/mL stock in 1X binding buffer [5]. |
| 5. Incubation | Incubate the mixture at room temperature for 15 minutes in the dark. |
| 6. Analysis | After incubation, add 400 µL of 1X Annexin-Binding Buffer. Analyze cells by flow cytometry within 1 hour, using 530 nm (FL1) and >575 nm (FL3) filters. | Live cells: Annexin V-/PI-. Early Apoptotic: Annexin V+/PI-. Late Apoptotic: Annexin V+/PI+. Necrotic: Annexin V-/PI+ [1] [5]. |
Fucosterol often induces apoptosis via the mitochondrial (intrinsic) pathway. Key parameters to assess include Reactive Oxygen Species (ROS), Mitochondrial Membrane Potential (ΔΨm), and calcium flux.
Table 3: Protocols for Assessing Mitochondrial Function in Apoptosis
| Assay | Dye/Probe | Protocol Summary | Key Findings with Fucosterol |
|---|---|---|---|
| ROS Measurement | DCFH-DA (10 µM) [2] | After fucosterol treatment, collect cells, wash with PBS, and incubate with DCFH-DA at 37°C for 30 min in the dark. Analyze fluorescence via flow cytometry (Ex/Em: ~488/525 nm). | Fucosterol induced ROS generation by 351.8% in ES2 and 385.1% in OV90 ovarian cancer cells [1]. |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 or DiOC₆ (1 µmol/L) [1] [2] | Treat cells, harvest, and incubate with JC-1 or DiOC₆ at 37°C for 30 min in the dark. Analyze by flow cytometry. JC-1 aggregates (red fluorescence) indicate high ΔΨm; monomers (green) indicate low ΔΨm. | Fucosterol caused a loss of ΔΨm up to 1115.8% (ES2) and 1770.0% (OV90) compared to control [1]. |
| Calcium Flux | Fluo-4 (Intracellular) & Rhod-2 (Mitochondrial) [1] | Stain fucosterol-treated cells with Fluo-4 or Rhod-2. Analyze fluorescence intensity using flow cytometry. | Fucosterol dose-dependently increased intracellular Ca²⁺ by up to 818.5% and mitochondrial Ca²⁺ by 440.1% in ES2 cells [1]. |
Western blot analysis is crucial for confirming the activation of apoptotic machinery and the inhibition of pro-survival pathways.
Procedure:
Key Protein Targets to Probe:
The following diagram synthesizes the key mechanistic pathways through which fucosterol induces apoptosis, as identified in the cited literature.
Introduction Fucosterol, a phytosterol abundant in brown algae, has emerged as a promising natural compound for therapeutic development. Preclinical studies demonstrate its efficacy across multiple disease models, including depression, muscle atrophy, and atherosclerosis, primarily mediated through anti-inflammatory, antioxidant, and anabolic signaling pathways [1] [2] [3]. These notes provide a consolidated reference for its in vivo administration and efficacy assessment.
Fucosterol Preparation
The table below summarizes established dosing protocols for different animal disease models.
Table 1: Established Fucosterol Dosing Protocols in Rodent Models
| Disease Model | Induction Method | Species & Sex | Fucosterol Dose & Route | Treatment Duration | Primary Efficacy Endpoints | Key Findings |
|---|
| Depression [1] [4] | Chronic Unpredictable Mild Stress (CUMS) or LPS injection | Male C57BL/6 mice | 10, 30 mg/kg/day Oral gavage | 4-6 weeks | Sucrose Preference Test (SPT), Forced Swim Test (FST), Tail Suspension Test (TST) | ↓ Depressive-like behaviors; ↓ microglial activation & neuroinflammation in PFC | | Skeletal Muscle Atrophy [3] | Hindlimb Immobilization | Male C57BL/6J mice | 10, 30 mg/kg/day Oral gavage | 1 week post-immobilization | Grip strength, Muscle mass (GA, TA, SOL), Micro-CT, Cross-Sectional Area (CSA) | ↑ Muscle mass, volume, strength & myofiber CSA | | Atherosclerosis [2] | High-Cholesterol Diet (HCD) | ApoE-/- mice | Not Specified Oral administration | 12 weeks | Atherosclerotic lesion area (Oil Red O staining), Serum lipids, Inflammatory markers | ↓ Plaque formation, lipid levels, and macrophage infiltration |
Protocol 1: Assessing Efficacy in a Depression Model (CUMS) [1]
Protocol 2: Assessing Efficacy in a Muscle Atrophy Model (Immobilization) [3]
Fucosterol's efficacy is linked to its modulation of key signaling pathways. The following diagram illustrates its primary mechanisms of action in the disease models discussed.
Fucosterol's therapeutic mechanisms are context-dependent:
Fucosterol is a versatile natural product demonstrating robust efficacy in preclinical models of depression, muscle atrophy, and metabolic diseases. The provided protocols for oral administration at 10-30 mg/kg/day in rodent models offer a validated foundation for researchers to investigate its therapeutic potential in other indications or for lead optimization.
Fucosterol (24-ethylidene cholesterol) is a phytosterol predominantly isolated from brown algae and marine seaweed species, with emerging significance in oncology research due to its multifaceted biological activities. This steroidal compound exhibits a diverse pharmacological profile encompassing anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for adjuvant therapy in combination approaches. Fucosterol's chemical structure shares similarities with cholesterol, potentially contributing to its membrane-interactive capabilities and biological activities. Unlike many conventional chemotherapeutic agents, fucosterol has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, particularly evidenced in colon cancer models where it reduced viability in HT29 and HCT116 cell lines without inducing cytotoxicity in normal colon fibroblast (CCD-18co) cells [1].
The therapeutic rationale for investigating fucosterol in combination therapies stems from its potential to enhance the efficacy of established chemotherapeutic agents while potentially mitigating their adverse effects. Research indicates that fucosterol operates through multiple mechanistic pathways, including modulation of apoptosis-related proteins, cell cycle arrest, and interference with key signaling cascades such as PI3K/AKT and MAPK pathways [2]. These diverse mechanisms position fucosterol as an attractive candidate for combination regimens aimed at overcoming drug resistance, a significant challenge in oncology, particularly for aggressive cancer subtypes like triple-negative breast cancer (TNBC) and treatment-resistant ovarian cancers [3] [2]. The compound's natural origin and relatively low toxicity profile further enhance its appeal as a potential therapeutic adjuvant in combinatorial approaches.
Fucosterol exerts its anticancer effects through multi-target actions on critical cellular pathways involved in proliferation, survival, and death. In ovarian cancer models, fucosterol demonstrated capacity to suppress cell growth and induce apoptosis through regulation of mitochondrial function, endoplasmic reticulum stress, and reactive oxygen species (ROS) production [2]. Treatment with fucosterol resulted in dose-dependent decreases in cell viability with IC50 values of 62.4 μM in ES2 and 51.4 μM in OV90 ovarian cancer cells, accompanied by increased expression of cleaved caspase-3 (up to 3.1-fold), cleaved caspase-9 (up to 2.0-fold), and cytochrome c (up to 2.3-fold) [2]. Additionally, fucosterol inactivated PI3K/MAPK signal transduction, crucial pathways in cancer cell survival and proliferation [2].
In non-small cell lung cancer (NSCLC), network pharmacology approaches have identified that fucosterol may interact with key targets including MAPK1, EGFR, GRB2, IGF2, MAPK8, and SRC, which collectively regulate processes such as apoptotic control, peptidyl-tyrosine phosphorylation, and cell proliferation [4]. The Raf/MEK/ERK signaling pathway initiated by GRB2 appears particularly significant in mediating fucosterol's anti-NSCLC effects [4]. Beyond direct anticancer activity, fucosterol also exhibits anti-inflammatory and antioxidant properties that may contribute to its therapeutic utility, as demonstrated by its ability to attenuate oxidative stress and inflammatory responses in atherosclerosis models through inhibition of NF-κB and p38 MAPK signaling [5].
The combination of fucosterol with conventional chemotherapeutic agents enhances anticancer effects through several complementary mechanisms. Fucosterol appears to sensitive cancer cells to chemotherapeutic agents by preconditioning multiple cell death pathways and overcoming resistance mechanisms. In colon cancer models, the combination of fucosterol with 5-fluorouracil (5-Fu) resulted in enhanced inhibition of cell proliferation, clonogenic potential, and cell migration beyond what was achieved with either agent alone [1]. This combination approach proved particularly effective in disrupting metastatic behaviors without inducing additional cell death in normal colon cells.
In breast cancer models, fucosterol demonstrated potential to potentiate the cytotoxicity of doxorubicin against triple-negative breast cancer cells [3]. The proposed mechanism involves fucosterol's modulation of calcium homeostasis and mitochondrial membrane potential, priming cancer cells for enhanced drug susceptibility. Fucosterol treatment significantly increased intracellular calcium concentration (up to 818.5% in ES2 ovarian cancer cells) and mitochondrial calcium levels (up to 440.1% in ES2 cells), resulting in loss of mitochondrial membrane potential (up to 1770.0% in OV90 cells) – changes that disrupt cellular energy metabolism and enhance susceptibility to chemotherapeutic agents [2].
The following diagram illustrates the key molecular pathways and synergistic mechanisms of fucosterol in combination therapy:
Table 1: Synergistic Effects of Fucosterol in Combination with Chemotherapeutic Agents Across Cancer Types
| Cancer Type | Combination Partner | Experimental Models | Key Findings | Proposed Mechanisms |
|---|---|---|---|---|
| Colon Cancer [1] | 5-Fluorouracil (5-Fu) | HCT116, HT29 (2D/3D), CCD-18co (normal) | Enhanced cytotoxicity in cancer cells, reduced cell migration and clonogenic potential; no toxicity in normal cells | Inhibition of cell proliferation and metastatic potential; enhanced cytotoxic action |
| Triple-Negative Breast Cancer [3] [6] | Doxorubicin | MDA-MB-231 (2D/3D), MCF12A (non-tumoral) | Potentiated doxorubicin cytotoxicity; combination reduced viability and proliferation in monolayer | Sensitization of cancer cells to chemotherapeutic agent; possible modulation of drug resistance pathways |
| Ovarian Cancer [2] | Cisplatin, Paclitaxel | ES2, OV90 cells, zebrafish xenograft | Enhanced anti-proliferative and pro-apoptotic effects; reduced tumor formation in vivo | Regulation of mitochondrial function, ER stress, calcium homeostasis, and inactivation of PI3K/MAPK pathways |
| General Breast Cancer [3] | Cisplatin, Doxorubicin | MCF7 (luminal), SKBR3 (HER2+), MDA-MB-231 (TNBC) | Variable effects depending on cell subtype, concentration, and drug; fucosterol most promising compound in panel | Selective cytotoxicity against cancer cells without affecting non-tumoral lines |
The evidence summarized in Table 1 demonstrates that fucosterol enhances the efficacy of conventional chemotherapeutic agents across multiple cancer types while showing selective toxicity toward cancer cells and minimal effects on normal cells. This therapeutic window is particularly valuable in oncology, where dose-limiting toxicities often restrict treatment efficacy. In colon cancer models, the combination of fucosterol with 5-Fu not only enhanced cytotoxicity but also significantly reduced metastatic behaviors such as cell migration – suggesting potential utility in addressing both primary tumors and metastatic disease [1].
The efficacy of combinations appears to be influenced by several factors, including cancer type, molecular subtype, and the specific chemotherapeutic partner. In breast cancer models, fucosterol's combination effects varied significantly across different molecular subtypes (luminal, HER2+, TNBC), emphasizing the need for precision medicine approaches when developing combination regimens [3]. Notably, in triple-negative breast cancer – a subtype with limited treatment options and poor prognosis – fucosterol demonstrated particular promise in potentiating doxorubicin cytotoxicity [6].
Table 2: Efficacy of Fucosterol and Combinations in 2D vs 3D Culture Models
| Experimental Condition | 2D Culture Effects | 3D Culture Effects | Research Implications |
|---|---|---|---|
| Fucosterol + 5-Fu (Colon Cancer) [1] | Decreased cell viability; inhibited proliferation, clonogenic potential, and migration | Reduced efficacy at same concentrations; increased resistance | 3D models show greater resistance to treatment, highlighting need for complex models in drug screening |
| Fucosterol + Doxorubicin (TNBC) [6] | Significant reduction in cell viability and proliferation with combination | Limited effects on viability; no impact on proliferation | Confirmed greater resistance in 3D cultures; combination effects model-dependent |
| Fucosterol Alone (Various) [3] | Cytotoxicity at low concentrations against breast cancer lines without affecting non-tumoral line | Not specifically reported, but generally reduced efficacy in 3D models | 2D models may overestimate efficacy; essential to include 3D models for reliable prediction |
A critical finding across studies is the differential response between traditional 2D monolayer cultures and more physiologically relevant 3D culture models (multicellular spheroids). As summarized in Table 2, 3D models consistently demonstrate greater resistance to both fucosterol alone and in combination with chemotherapeutic agents [1] [6]. This resistance pattern aligns with clinical observations of solid tumor behavior and underscores the importance of incorporating complex models in preclinical drug screening. The morphological and functional differences in 3D cultures, including the formation of nutrient and oxygen gradients, more accurately recapitulate the tumor microenvironment and present barriers to drug penetration and efficacy that are not apparent in 2D systems [3].
This discrepancy between 2D and 3D results has significant implications for drug development. The enhanced resistance observed in 3D models suggests that concentration optimization may be necessary when transitioning from traditional screening platforms to more complex systems. Additionally, these findings reinforce the need to include 3D models in early-stage drug screening to better predict clinical performance and avoid premature rejection of potentially effective therapeutic combinations [1] [3].
The following diagram illustrates the standardized workflow for evaluating fucosterol combinations in preclinical models:
Despite promising preclinical results, several methodological challenges must be addressed to advance fucosterol combination therapies toward clinical application. The differential efficacy observed between 2D and 3D culture systems highlights the limitations of traditional screening approaches and underscores the necessity of incorporating more complex models early in drug development [1] [3]. Additionally, the variable responses across different cancer types and molecular subtypes emphasize the need for careful model selection and precision medicine approaches [3].
Other significant challenges include:
To address current limitations and advance the field, several key research directions are recommended:
The consistent demonstration of fucosterol's ability to enhance chemotherapy efficacy while showing selective cytotoxicity against cancer cells positions it as a promising candidate for further development as a therapeutic adjuvant. However, the field requires systematic investigation through well-designed combinatorial studies that account for the complexities of cancer biology and therapeutic resistance mechanisms.
What is fucosterol and where is it found? Fucosterol is a phytosterol (plant sterol) that is particularly abundant in brown marine macroalgae (seaweeds) such as species from the genera Sargassum, Ecklonia, and Undaria [1]. In some brown algae, it can constitute between 83% to 97% of the total sterol content, making it the dominant sterol [1].
What are the key factors affecting fucosterol yield? The yield is influenced by a combination of biological, environmental, and process-related factors [2].
Why should I consider "green" extraction methods? Conventional solvent extraction often uses large quantities of hazardous solvents, generating toxic waste and posing health risks [4]. Green extraction technologies aim to reduce environmental impact by using less energy, alternative solvents (like water or ethanol), and renewable natural products, often while improving extraction speed and yield [4] [3].
How do I analyze and identify purified fucosterol? Common techniques include Thin-Layer Chromatography (TLC) for initial analysis, and more definitive identification using spectroscopic methods such as ¹H-NMR and ¹³C-NMR [1]. The presence of characteristic functional groups can be confirmed by Infrared (IR) spectroscopy, showing absorption peaks for hydroxyl (~3400 cm⁻¹) and olefin groups (~1600 cm⁻¹) [1].
Here is a structured table to help diagnose and resolve common issues in fucosterol extraction.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Extraction Yield | Inefficient cell disruption; Incorrect solvent polarity; Suboptimal temperature/time [3] | Implement pre-treatment (e.g., ultrasonic cleaning); Use medium-polarity solvents (EtOH, n-hexane); Optimize parameters via design of experiments (DoE) [5] [1] |
| Low Purity / High Impurities | Co-extraction of pigments, lipids, other polysaccharides [6] | Perform solvent fractionation (e.g., partition between ethyl acetate and water); Use silica gel column chromatography for purification [6] [1] |
| Inconsistent Results Between Batches | Variability in raw seaweed material (species, harvest season, location) [2] | Source seaweed from reliable, consistent suppliers; Blend seaweed from multiple harvests; Document species, harvest time, location for each batch [5] [2] |
| High Solvent Toxicity & Environmental Impact | Use of hazardous conventional solvents (chloroform, methanol) [4] | Replace with greener solvents like ethanol; Explore alternative methods (e.g., enzymatic, subcritical water) requiring less/toxic solvent [4] [5] [3] |
This is a common baseline method, adapted from published procedures [6] [1].
Preparation of Seaweed Biomass:
Maceration & Extraction:
Solvent Removal:
Purification via Silica Gel Chromatography:
These alternative methods can offer higher efficiency and lower environmental impact [4] [3].
Ultrasound-Assisted Extraction (UAE):
Enzymatic Extraction:
The diagram below visualizes the logical flow of a fucosterol extraction and optimization process, integrating both conventional and green methods.
The table below summarizes the primary stability challenges for fucosterol and the corresponding formulation strategies that have shown promise in recent studies.
| Stability Challenge | Proposed Mechanism | Recommended Formulation Strategy |
|---|---|---|
| General Instability [1] | Susceptibility to environmental degradation (e.g., oxidation, hydrolysis). | Encapsulation in lipid-based nanoparticles, particularly liposomes [1]. |
| Liposomal Membrane Instability [1] | Increased membrane fluidity and permeability leads to drug leakage. | Incorporation of membrane stabilizers, primarily cholesterol and its analogues [1]. |
| Low Kinetic Stability [1] | Tendency of vesicular systems to aggregate or fuse over time. | Use of stabilizing lipids (e.g., DSPC, HSPC) and optimization of the cholesterol-to-phospholipid ratio [1]. |
This protocol outlines the general methodology for creating a stable liposomal system that can be adapted for fucosterol, based on established practices for lipid nanoparticles [1].
The following diagram illustrates this workflow:
Accurate quantification is critical for stability studies. While the search results do not provide a direct protocol for analyzing fucosterol from liposomes, they detail methods used for its extraction and identification from algal biomass, which can be adapted for release studies [2] [3].
Q1: Why is cholesterol used to stabilize liposomes intended for fucosterol delivery, given they are both sterols? A1: Cholesterol is a well-established membrane stabilizer in liposome technology. It integrates into the phospholipid bilayer and acts by:
Q2: What is the optimal ratio of cholesterol to phospholipid for a stable formulation? A2: The search results indicate that there is no single, universally defined optimum amount of cholesterol [1]. One study noted that a 30% molar fraction of cholesterol mixed with DSPC significantly improved circulation half-life, but higher fractions did not yield further benefits [1]. The optimal ratio is system-dependent and must be determined empirically for your specific phospholipid and fucosterol combination.
Q3: Are there natural alternatives to cholesterol for stabilizing liposomal membranes? A3: Yes, recent research is actively investigating natural cholesterol analogues. Fucosterol itself, along with beta-sitosterol, campesterol, and stigmasterol, are being studied as alternatives. Some of these analogues have shown potential to improve mRNA transfection efficiency in lipid nanoparticles, suggesting they can be functionally integrated into bilayers [1]. Exploring fucosterol as both a stabilizer and an active ingredient could be a promising area for your research.
This methodology is adapted from a research study that developed and validated a specific HPLC protocol for quantifying fucosterol in 11 different algal species [1].
| Parameter | Specification / Condition |
|---|---|
| Core Function | Quantification of fucosterol in algal extracts |
| HPLC Column | Kinetex C18 (4.6 mm × 100 mm, 2.6 μm) |
| Mobile Phase | Solvent A: MeOH; Solvent B: 0.1% acetic acid |
| Gradient Program | From 50% to 0% B over 5 min, then hold at 0% B for 10 min |
| Flow Rate | 1 mL min⁻¹ |
| Injection Volume | 10 μL |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Sample Preparation | Algae extracted with 70% EtOH via sonication (1 h, 3 times). Residue dissolved in 50% MeOH and filtered (0.45 μm). |
| Validation - Specificity | Retention time: ~8.5 min |
| Validation - Linearity | R² = 0.9998 |
| Validation - LOD/LOQ | LOD: 3.20 μg mL⁻¹; LOQ: 9.77 μg mL⁻¹ |
| Validation - Accuracy | Intra-day & inter-day variation: 90–110% |
| Validation - Precision | RSD: 1.07% |
The same study using the above HPLC method quantified the fucosterol content in various algae. Note that the highest yields were found in species other than the commonly used Sargassum [1].
| Algal Species | Fucosterol Content (mg per gram of 70% EtOH extract) |
|---|---|
| Desmarestia tabacoides | 81.67 |
| Agarum clathratum | 78.70 |
| Sargassum miyabei | Used for method development (source for isolation) |
| Ecklonia cava | Data available in source [1] |
| Eisenia bicyclis | Data available in source [1] |
| Sargassum horneri | Data available in source [1] |
| Sargassum serratifolium | Data available in source [1] |
| Other species (C. okamurae, C. fragile, D. divaricata, M. myagroides, S. radiciformis) | Contents ranged from 0.22 to 81.67 mg g⁻¹ |
Fucosterol exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The following diagram summarizes its key mechanisms as identified through network pharmacology and experimental studies [2] [3] [4].
The diagram illustrates how fucosterol's activity is mediated through multiple core cellular processes [2] [4] [5]:
Q1: The fucosterol peak in my HPLC chromatogram is too small or absent. What could be wrong?
Q2: My HPLC analysis shows poor resolution or peak shape for fucosterol. How can I improve it?
Q3: How can I confirm the identity of the fucosterol peak in my sample?
The entrapment efficiency of fucosterol is primarily influenced by the composition of the formulation and the processing parameters. The following table summarizes the critical factors to optimize, with supporting data from research on similar phytosterol and nanostructured lipid systems.
| Factor | Influence on EE | Optimal Range / Type | Supporting Research |
|---|---|---|---|
| Lecithin to Fucosterol Ratio | Increases EE by improving solubility and stabilizing the nanoparticle core [1] | 1:4 to 1:5 (mass ratio) [1] | Phytosterol nanoparticles (PNPs) |
| Stabilizing Polymer Concentration | Enhances EE by providing a steric barrier and improving colloidal stability; both high and low concentrations can be detrimental [1] | 0.75% to 1.0% (w/v, e.g., Soy Protein Isolate) [1] | Phytosterol nanoparticles (PNPs) |
| Cholesterol Analogue Structure | C-24 alkyl phytosterols (e.g., β-sitosterol) integrate into lipid bilayers and can enhance transfection, indirectly supporting good encapsulation [2] | C-24 alkyl phytosterols (e.g., β-sitosterol) [2] | mRNA Lipid Nanoparticles (LNPs) |
| Active Loading Technique | Significantly improves EE of hydrophobic compounds over passive methods by using a solvent as a permeation enhancer [3] | Solvent-Assisted Active Loading (SALT) [3] | General nanoliposomal formulations |
Here is a FAQ section addressing specific problems you might encounter.
FAQ 1: My entrapment efficiency is consistently low. What are the primary levers to adjust?
FAQ 2: My nanoparticle suspension is unstable and aggregates shortly after preparation. How can I improve its stability?
FAQ 3: How can I accurately measure the entrapment efficiency of fucosterol?
EE (%) = (Total drug added - Free unentrapped drug) / (Total drug added) × 100 [5].For a successful formulation, follow this detailed protocol, adapted from methods used for phytosterol nanoparticles [1].
Objective: To prepare stable fucosterol nanoparticles with high entrapment efficiency using high-pressure homogenization.
Materials:
Procedure:
The workflow can be visualized as follows:
For researchers looking to move beyond traditional one-factor-at-a-time optimization, machine learning (ML) offers a powerful alternative. You can use algorithms to model complex, non-linear interactions between your formulation parameters to predict the optimal recipe.
The table below summarizes key molecular targets for fucosterol identified in published studies, along with their experimental binding affinities. You can use these values to verify if your docking setup produces similar results.
| Molecular Target | Reported Binding Affinity (kcal/mol) | Biological Context / Pathway | Citation |
|---|---|---|---|
| GRB2 | -9.3 | Non-small cell lung cancer (Raf/MEK/ERK signaling) [1] | |
| BACE1 (β-secretase) | ~ -8.0 (IC₅₀: 4.67 µM) | Alzheimer's disease (Amyloid-beta production) [2] | |
| LXR-β | Significant affinity (validated via simulation) | Neurodegenerative disorders (Inflammation regulation) [3] [4] | |
| TrkB | Significant affinity (validated via simulation) | Neurodegenerative disorders (Neuronal growth/survival) [3] [4] | |
| Glucocorticoid Receptor (GR) | Significant affinity (validated via simulation) | Neurodegenerative disorders (Inflammation regulation) [3] [4] | |
| TLR2/4 | Significant affinity (validated via simulation) | Neurodegenerative disorders (Immune response) [3] [4] |
Here are answers to common questions and steps to resolve frequent issues, based on the methodologies from the search results.
Q: How can I validate my molecular docking protocol for fucosterol? A: A strong approach is to perform a re-docking validation:
Q: Which software and parameters are commonly used in published studies? A: The studies consistently used:
Q: What are the key drug-like properties of fucosterol to be aware of? A: Knowing the compound's properties helps in interpreting results. Fucosterol has:
The following diagram illustrates a general workflow for conducting and validating a molecular docking study, integrating the key steps discussed in the literature.
The following questions and answers are based on a detailed protocol for the extraction and purification of fusidic acid, a steroidal antibiotic. The principles can be adapted for troubleshooting similar issues with fucosterol, a plant-derived sterol [1].
| Issue | Possible Cause | Solution |
|---|---|---|
| Low extraction yield | Inefficient solvent penetration or insufficient extraction time. | Perform multiple sequential extractions (e.g., 3x) with organic solvent (Ethyl Acetate) at room temperature to maximize recovery [1]. |
| Complex crude extract, hard to separate | Crude extract contains many co-extracted compounds similar in polarity to target. | Use a multi-step chromatography approach: start with a silica gel vacuum column with stepwise elution (e.g., DCM -> DCM-MeOH 10:1 -> MeOH) for broad fractionation [1]. |
| Target compound co-elutes with impurities | Standard chromatography does not provide sufficient resolution. | Use a subsequent, higher-resolution step like preparative HPLC with a C18 column and a fine-tuned gradient (e.g., 70-100% MeOH in water over 20 min) [1]. |
| Final product purity is low | Inadequate collection of HPLC fractions or residual impurities. | Collect many small subfractions during preparative HPLC and use an analytical method (e.g., TLC or HPLC) to identify and pool only the purest fractions [1]. |
Beyond the basic workflow, controlling the solid form of your final compound and having a robust analytical method are critical. These FAQs are based on research into fusidic acid.
FAQ 4: My purified compound crystallizes in different forms. How can I control this?
It is common for organic molecules to exist as multiple polymorphs (different crystal structures of the same molecule). The solvent used for recrystallization is a key factor.
FAQ 5: How can I ensure my analytical method accurately measures the pure compound?
Employ a stability-indicating analytical method, like a validated HPLC technique, which can distinguish the main compound from its degradation products.
The diagram below outlines the generalized purification workflow derived from the fusidic acid protocol, which you can adapt for fucosterol.
Here are answers to common technical questions about fucosterol analysis:
What are the main challenges in analyzing fucosterol from biological samples? The primary challenge is the complexity of the sample matrix. Co-extracted lipids, pigments, and other sterols can interfere with the analysis, leading to signal suppression/enhancement in mass spectrometry, reduced chromatographic resolution, and inaccurate quantification [1] [2].
Which extraction method is best for fucosterol? There is no single "best" method, as the choice depends on your sample matrix and goals. Soxhlet extraction is conventional but uses large solvent volumes and high heat, which can degrade thermolabile compounds [3]. Modern techniques like Ultrasound-Assisted Extraction (UAE) can be more efficient and are often combined with saponification to hydrolyze esterified sterols and remove glycerides, significantly cleaning up the sample [3].
My HPLC-MS signal for fucosterol is weak or inconsistent. What can I do? Fucosterol lacks a strong chromophore, making UV detection difficult. For mass spectrometry, use Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI), as APCI is more effective for ionizing low-polarity compounds like sterols [1]. Employing isotope-labeled internal standards (e.g., deuterated fucosterol) is considered the gold standard for correcting matrix effects and ensuring quantitative accuracy [1].
Here are detailed methods for key steps in fucosterol analysis, as identified in the literature.
This protocol, adapted from a sterol analysis method, is crucial for removing matrix interferences before instrumental analysis [1].
| Step | Details |
|---|---|
| Goal | Isolate sterols from bulk lipid extract to reduce matrix effects in HPLC-MS. |
| Procedure | 1. Conditioning: Condition a 100-mg silica SPE cartridge with 3-5 mL of hexane. 2. Loading: Load the concentrated lipid extract (in a minimal volume of hexane) onto the cartridge. 3. Washing: Wash with 3-5 mL of 0.5% (v/v) isopropanol in hexane to elute non-polar lipids (e.g., steryl esters, triacylglycerols). 4. Elution: Elute the target free sterols, including fucosterol, with 3-5 mL of 30% (v/v) isopropanol in hexane. 5. Analysis: Evaporate the eluent under a gentle stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol) for HPLC-MS analysis. |
This step is essential for measuring total sterol content, as it frees sterols from their fatty acid esters.
| Step | Details |
|---|---|
| Goal | Hydrolyze steryl esters to measure total (free + esterified) fucosterol. |
| Reagents | Ethanolic KOH solution (e.g., 3.6 N KOH in ethanol) [3]. |
| Procedure | 1. Add the ethanolic KOH solution to the lipid extract. 2. Incubate at an elevated temperature (often refluxing) for a defined period. 3. After cooling, extract the unsaponifiable matter (which contains the free sterols) with a non-polar solvent like n-hexane [3]. 4. Wash the hexane layer with water to remove residual alkali, then evaporate and reconstitute for analysis. |
This instrumental method is recommended for the sensitive and specific detection of fucosterol.
| Parameter | Specification |
|---|---|
| HPLC Column | Reverse-phase C18 column (e.g., Luna C18, 2 × 250 mm, 3-μm) [1]. |
| Mobile Phase | Solvent A: 100% Methanol, 5 mM Ammonium Acetate [1]. Solvent B: 85% Methanol, 5 mM Ammonium Acetate [1]. Gradient: Start at 100% B for 2 min, ramp to 100% A over 13 min, hold for 15 min. | | Ionization | APCI in positive mode [1]. | | Quantitation | Isotope Dilution MS: Use a deuterated sterol analog as an internal standard added at the beginning of extraction [1]. |
The following diagram illustrates a logical workflow to systematically address matrix effects in fucosterol analysis.
The table below summarizes the key quantitative findings from recent studies on fucosterol against various cancer types.
Table 1: Documented Anticancer Effects of Fucosterol in Preclinical Models
| Cancer Type | Experimental Model | Key Efficacy Findings (IC₅₀/Effect) | Proposed Mechanisms of Action | Citations |
|---|---|---|---|---|
| Ovarian Cancer | Human cell lines (ES2, OV90) & zebrafish xenograft | IC₅₀: 51.4 μM (OV90), 62.4 μM (ES2); Reduced tumor formation in vivo. | Induced apoptosis via ROS generation, cell cycle arrest (sub-G1), disrupted mitochondrial membrane potential (MMP), increased calcium ions, inactivated PI3K/MAPK signaling. | [1] |
| Cervical Cancer | Human cell line (HeLa) | IC₅₀: 40 μM; Inhibited cell migration. | Induced mitochondrial-mediated apoptosis, ROS generation, cell cycle arrest at G2/M phase, downregulated PI3K/Akt/mTOR pathway. | [2] [3] |
| Triple-Negative Breast Cancer (TNBC) | Human cell line (MDA-MB-231) in 2D & 3D culture | 5 μM Fucosterol alone showed no effect; Enhanced doxorubicin effect in 2D culture. | In combination with doxorubicin (0.1 μM), it significantly decreased cell viability and proliferation in 2D monolayer cultures. | [4] |
| Lung, Prostate, Gastric Cancers | Panel of human cancer cell lines (A-549, PC-3, SNU-5) | IC₅₀: 125 μM. | Exhibited selective anticancer activity, with significantly higher potency in cervical cancer (HeLa) cells. | [2] |
To ensure reproducibility, here is a summary of the core methodologies used in the key studies cited above.
Table 2: Summary of Key Experimental Methodologies
| Experimental Objective | Commonly Used Assays & Protocols | Key Parameters Measured |
|---|---|---|
| Cell Viability & Proliferation | - MTT/BrdU/Resazurin Assay: Cells seeded in 96-well plates, treated with fucosterol for 48-72 hours, followed by incubation with assay-specific reagents. Absorbance is measured with a plate reader. [1] [2] [4] | - IC₅₀ Value: Concentration that inhibits 50% of cell proliferation. - Percentage of viable/proliferating cells. |
| Apoptosis Detection | - Annexin V/PI Staining: Cells stained with fluorescent dyes after treatment and analyzed by flow cytometry. [1]
The anticancer effects of fucosterol are linked to its ability to modulate multiple cellular pathways, as illustrated in the following diagram.
Diagram 1: Documented anticancer mechanisms of Fucosterol. Solid arrows indicate induction or activation, while lines with a circle-end (odot) indicate inhibition of the pathway.
A significant challenge is that effects observed in simple 2D cell cultures (like fucosterol enhancing doxorubicin) are not always replicated in more complex and physiologically relevant 3D culture models, highlighting the need for sophisticated testing systems during drug screening [4]. Future work should focus on:
| Cancer Type | Cell Line/Model | Key Findings & Mechanism of Action | Potency (IC₅₀) | Experimental Type | Citation |
|---|---|---|---|---|---|
| Cervical Cancer | HeLa | Induced apoptosis, caused G2/M cell cycle arrest, inhibited PI3K/Akt/mTOR pathway, inhibited cell migration. | 40 µM | In vitro | [1] |
| Lung Cancer (NSCLC) | A549, SK-LU-1 | Induced apoptosis, caused G2/M cell cycle arrest, inhibited Raf/MEK/ERK signaling pathway. | 15 µM | In vitro | [2] |
| Lung Cancer (NSCLC) | HCC827 | Induced apoptosis, caused G2/M cell cycle arrest. | 60 µM | In vitro | [2] |
| Liver Cancer | H22 tumor-bearing mice | Inhibited tumor growth, enhanced immune response (increased IL-2, TNF-α, IFN-γ), promoted apoptosis. | N/A (Tumor inhibition rate: 61.54%) | In vivo | [3] |
A 2023 study directly compared the anti-tumor efficacy of major sterols from different biological kingdoms in H22 tumor-bearing mice, providing valuable comparative data [3]. The anti-tumor effect was measured by the tumor inhibition rate.
| Sterol | Biological Source | Tumor Inhibition Rate (H22 mouse model) |
|---|---|---|
| Ergosterol | Fungi | 63.25% |
| Fucosterol | Brown Algae | 61.54% |
| Cholesterol | Animals | 56.41% |
| β-Sitosterol | Higher Plants | 56.41% |
| Cyclophosphamide (Drug) | Pharmaceutical | 84.62% |
This comparative study concluded that these sterols exerted anti-tumor effects primarily by enhancing immunity and promoting apoptosis without causing significant adverse effects like weight loss or organ damage, a common side effect of the chemotherapeutic drug cyclophosphamide [3].
For researchers to evaluate and replicate these findings, here is a summary of the key methodologies used in the cited studies.
The anti-cancer effects of fucosterol are mediated through the modulation of several critical cellular signaling pathways. The diagram below illustrates two key pathways targeted by fucosterol.
The experimental evidence strongly supports fucosterol as a promising multi-targeted anti-cancer agent from marine resources. Its ability to selectively inhibit cancer cell growth, induce programmed cell death, and disrupt critical proliferation pathways, with reportedly low toxicity in animal models, makes it an excellent candidate for further investigation [4] [3].
For researchers aiming to replicate or build upon this work, here are the detailed methodologies cited in the study.
Table 2: Molecular Docking Protocol
| Step | Description |
|---|---|
| Protein Preparation | The GRB2 structure (PDB: 6SDF) was prepared by removing water molecules and original ligands. Hydrogen atoms were then added [1]. |
| Ligand Preparation | The 3D structure of fucosterol (CID: 5281328) was obtained from PubChem. Lymecycline (CID: 54707177) was used as a positive control [1]. |
| Docking Execution | Docking was performed using AutoDock 4 and Vina, treating the protein as rigid and the ligand as flexible [1]. |
| Interaction Analysis | The resulting poses were visualized and analyzed using Pymol and LigPlot to examine interaction modes and binding mechanisms [1]. |
Table 3: Molecular Dynamics (MD) Simulation Protocol
| Parameter | Description |
|---|---|
| Software & Force Field | Gromacs 2020.2 with the gromos54a7_atb force field [1]. |
| Ligand Parameterization | Force field parameters for fucosterol and the control were generated using the Automated Topology Builder (ATB) [1]. |
| System Setup | The solvated system was neutralized by adding sodium ions (Na+). Energy minimization was performed for 50,000 steps [1]. |
| Equilibration & Production | The system underwent equilibration via NVT and NPT ensemble simulations, followed by a 50 ns production run without restraints [1]. |
| Trajectory Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis were performed on the resulting trajectory [1]. |
The following diagrams, created with Graphviz, illustrate the proposed mechanism and the experimental workflow.
It is important to note that the validation data presented here is primarily computational. The binding affinity and inhibitory effect on the Raf/MEK/ERK pathway, while strongly suggested by these models, require experimental validation in biochemical and cellular assays.
| Cancer Type | Cell Line | IC₅₀ Value | Key Proposed Mechanisms | Citation |
|---|---|---|---|---|
| Cervical Cancer | HeLa | 40 µM | Induces apoptosis via ROS generation; causes cell cycle arrest at G2/M phase; inhibits PI3K/Akt/mTOR pathway; inhibits cell migration. | [1] |
| Breast Cancer | T47D | 27.94 ± 9.3 µg/mL | Responsible for the cytotoxic effect of the parent algal extract. | [2] |
| Colon Cancer | HT-29 | 70.41 ± 7.5 µg/mL | Responsible for the cytotoxic effect of the parent algal extract. | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not significant at 5 µM | At a low dose (5 µM), it did not show significant cytotoxic or anti-proliferative effects on its own but enhanced the effect of doxorubicin in 2D cultures. | [3] |
| Lung Cancer (NSCLC) | A-549 | 125 µM | Induces apoptosis and cell cycle arrest; suggested to target the Raf/MEK/ERK signaling pathway. | [1] [4] |
| Gastric Cancer | SNU-5 | 125 µM | Data from a panel screening; specific mechanisms not detailed in provided results. | [1] |
| Prostate Cancer | PC-3 | 125 µM | Data from a panel screening; specific mechanisms not detailed in provided results. | [1] |
For researchers to evaluate and build upon these findings, here are the methodologies commonly used in these studies.
Network pharmacology and in-vitro studies suggest that fucosterol exerts its anti-cancer effects by modulating multiple cellular signaling pathways. The diagram below integrates key mechanisms identified in the search results.
The diagram shows that fucosterol acts on multiple fronts. It can induce apoptosis by promoting ROS generation and mitochondrial membrane depolarization, and by inhibiting survival pathways like PI3K/Akt/mTOR [1]. It also inhibits proliferation by causing cell cycle arrest and suppressing pathways like Raf/MEK/ERK that drive cell growth [1] [4].
It is important to note that while these in-vitro findings are promising, research on fucosterol is still in the pre-clinical stage. The existing data provides a strong basis for further investigation into its potential as a therapeutic agent or a lead compound for new drug development.
| Aspect | Summary of Findings |
|---|---|
| Reported Therapeutic Activities | Anticancer [1] [2], anti-inflammatory [3] [4], antidiabetic [5] [4], antioxidant [3] [5], neuroprotective [6], hepatoprotective [5], anti-osteoporotic [3], immunomodulatory [3] [5] |
| Reported Mechanisms of Action | Induction of apoptosis; inhibition of PI3K/Akt/mTOR [2], NF-κB [4], and p38 MAPK pathways [4]; activation of LXR [3]; cell cycle arrest [2] |
| Toxicity & Safety Profile | Shown to be non-cytotoxic to normal cells in some studies [2]; exhibits low toxicity in animal and human cell lines [5]. No clinical-stage safety or toxicity data available [5]. |
| Pharmacokinetic Limitation | Demonstrated poor oral absorption in rats, with an absolute oral bioavailability of only 0.74% [7]. |
For researchers wishing to replicate or contextualize key findings, here is a detailed look at the methodologies from pivotal studies.
Fucosterol exerts its multi-functional effects by interacting with multiple cellular pathways. The following diagram summarizes its primary mechanisms of action against cancer and inflammation.
The existing data is promising but not sufficient for a definitive therapeutic index calculation. Here are the key implications and gaps for future work:
The following table summarizes the key experimental findings on the interaction between fucosterol and the GRB2 protein.
| Aspect | Experimental Data & Results |
|---|---|
| Primary Method | Molecular docking and molecular dynamics (MD) simulations [1] [2]. |
| Docking Software | AutoDock Vina, using a rigid protein and flexible ligand approach [1] [2]. |
| Protein Structure | GRB2 crystal structure (PDB code: 6SDF). Water molecules and original ligands were removed, and hydrogen atoms were added prior to docking [1] [2]. |
| Ligand Structure | Fucosterol 3D structure (PubChem CID: 5281328) [1] [2]. |
| Control Compound | Lymecycline (PubChem CID: 54707177) was used as a positive control [1]. |
| MD Simulation Details | Software: Gromacs 2020.2; Force Field: gromos54a7_atb; Simulation Time: 50 ns; Analysis included Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis [1]. |
| Key Conclusion | The studies concluded that fucosterol exhibited a significant binding affinity to GRB2, and the protein-ligand complex remained stable during the molecular dynamics simulation [1]. |
The research detailing the fucosterol-GRB2 interaction primarily used computational methods. Below is a generalized workflow of the protocol cited in the search results [1] [2]:
The diagram below illustrates this multi-step process:
The following table consolidates key experimental data on the antioxidant activity of fucosterol.
| Assay Type | Reported Activity | Experimental Context / Comparison | Source Organism | Citation |
|---|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ = 100.2 μM | Isolated compound; less potent than sargaquinoic acid (IC₅₀ = 49.3 μM) from the same alga. | Sargassum micracanthum (Brown alga) | [1] |
| Cellular & Animal Models | Activates Nrf2 pathway; upregulates SOD, CAT, GPX | Modulates key antioxidant defense pathways; associated with reduced ROS and neuroprotection. | Not Specified (In silico & system pharmacology analysis) | [2] |
The quantitative data in the table above was generated using established biochemical and cellular protocols.
Fucosterol's antioxidant effect extends beyond direct radical scavenging to modulating key cellular defense systems. Research indicates it influences several interconnected signaling pathways crucial for neuronal survival and antioxidant response [2].
The diagram below summarizes the primary antioxidant and anti-inflammatory mechanisms identified for fucosterol.
When evaluating fucosterol for your research, consider these practical aspects:
The following table summarizes the key mechanisms of action of fucosterol identified from recent scientific publications. These mechanisms, while supported by strong experimental evidence, have not been confirmed via gene knockout models in the available research.
| Therapeutic Context | Proposed Key Mechanisms of Action | Reported Experimental Models | Citations |
|---|---|---|---|
| Anti-Atherosclerosis | Inhibits NF-κB & p38/Erk MAPK signaling; Reduces oxidative stress & inflammation; Decreases PCSK9 expression. | ApoE−/− mice; ox-LDL-treated HUVECs [1] | |
| Anti-Adipogenesis | Activates AMPK & Wnt/β-catenin signaling; Downregulates PPARγ, C/EBPα, SREBP-1c. | 3T3-L1 preadipocytes [2] | |
| Anti-Skeletal Muscle Atrophy | Activates PI3K/Akt/mTOR pathway (protein synthesis); Inhibits FoxO3a/atrogin-1/MuRF1 pathway (protein degradation). | C2C12 myotubes; Immobilized C57BL/6J mice [3] [4] | |
| Anti-Non-Small Cell Lung Cancer (NSCLC) | Targets GRB2; Inhibits Raf/MEK/ERK signaling pathway (predicted via network pharmacology). | In silico analysis (molecular docking) [5] |
To address your core interest in gene knockout validation, the diagram below outlines a generalized workflow for confirming a biological mechanism using CRISPR-Cas9, based on established genome editing protocols [6].
The key steps involve [6]:
The absence of direct gene knockout studies for fucosterol highlights a significant opportunity for original research.